

Cefixime's spectrum of activity against grampositive and gram-negative bacteria

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Cefixime's Spectrum of Activity: A Technical Guide for Researchers

An in-depth analysis of the in vitro efficacy of cefixime against clinically significant grampositive and gram-negative bacteria, detailing its mechanism of action, resistance pathways, and standardized susceptibility testing protocols.

Cefixime is an orally administered, third-generation cephalosporin antibiotic with a broad spectrum of activity against many clinically relevant bacterial pathogens.[1] This technical guide provides a comprehensive overview of cefixime's efficacy, intended for researchers, scientists, and drug development professionals. The document summarizes quantitative susceptibility data, details experimental methodologies, and visualizes key molecular pathways.

In Vitro Antimicrobial Activity

Cefixime demonstrates potent activity against a wide range of gram-negative bacteria, particularly members of the Enterobacteriaceae family and other common respiratory pathogens.[1] Its activity against gram-positive organisms is more selective. The following tables summarize the in vitro activity of cefixime, presenting Minimum Inhibitory Concentration (MIC) values that inhibit 50% (MIC $_{50}$) and 90% (MIC $_{90}$) of tested isolates. These values are crucial for assessing the potential clinical efficacy of an antibiotic against specific pathogens.

Gram-Negative Bacteria



Cefixime exhibits excellent in vitro activity against many gram-negative species, including those that produce β-lactamases.[1] It is particularly potent against Haemophilus influenzae and Moraxella catarrhalis, irrespective of their β-lactamase production status.[2][3] The drug is also highly effective against Neisseria gonorrhoeae, including strains resistant to penicillin.[4] Furthermore, cefixime shows good activity against common urinary tract pathogens such as Escherichia coli and Proteus mirabilis.[5][6] However, it is inactive against Pseudomonas aeruginosa.[1]

| Bacterial Species | MIC50 (μg/mL) | MIC ₉₀ (μg/mL) |
|------------------------|---------------|---------------------------|
| Haemophilus influenzae | ≤0.06 - 0.063 | 0.12 - 0.125 |
| Moraxella catarrhalis | ≤0.06 | 0.25 |
| Escherichia coli | 0.25 | 0.5 |
| Klebsiella pneumoniae | 0.06 | 2 |
| Proteus mirabilis | ≤0.008 | 0.06 |
| Neisseria gonorrhoeae | 0.008 | 0.12 |

Note: MIC values can vary depending on the study, geographic location of isolates, and testing methodology.

Gram-Positive Bacteria

The activity of cefixime against gram-positive bacteria is more limited. It demonstrates good activity against Streptococcus pyogenes (Group A Streptococcus) and penicillin-susceptible Streptococcus pneumoniae.[1][7] However, its efficacy against penicillin-resistant S. pneumoniae is significantly reduced.[8] Cefixime has little to no activity against Staphylococcus aureus (including methicillin-resistant strains) and Enterococcus species.[1][9]

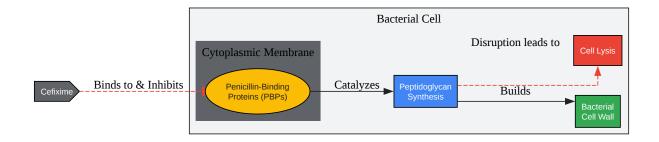


| Bacterial Species | MIC₅₀ (μg/mL) | MIC90 (μg/mL) |
|---|---------------|---------------|
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.25 | ≤0.25 |
| Streptococcus pyogenes | ≤0.25 | ≤0.25 |
| Staphylococcus aureus | >1 | >64 |

Note: MIC values can vary depending on the study, geographic location of isolates, and testing methodology.

Mechanism of Action

The bactericidal action of cefixime is achieved through the inhibition of bacterial cell wall synthesis.[10] Like other β-lactam antibiotics, cefixime targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[1][11] By inactivating these proteins, cefixime disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1] Cefixime exhibits a high affinity for PBPs 1a, 1bs, and 3 in E. coli.[12]



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Cefixime's mechanism of action.

Mechanisms of Bacterial Resistance





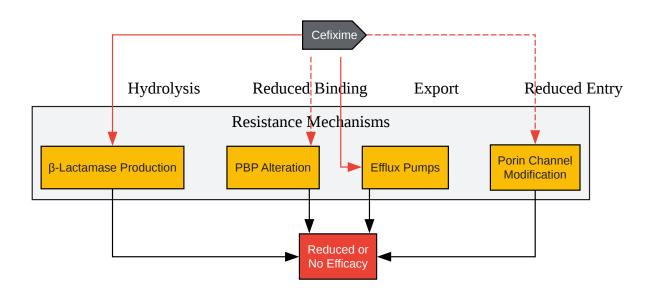


Bacterial resistance to cefixime can arise through several mechanisms, which can act independently or in combination to reduce the drug's effectiveness.

The primary mechanisms of resistance include:

- Enzymatic Degradation: The production of β-lactamase enzymes is a major mechanism of resistance, particularly in gram-negative bacteria.[13] These enzymes hydrolyze the β-lactam ring of cefixime, rendering the antibiotic inactive. While cefixime is stable against many common plasmid-mediated β-lactamases, its activity can be compromised by certain extended-spectrum β-lactamases (ESBLs) and cephalosporinases.[12][13]
- Alteration of Target Site: Modifications in the structure of penicillin-binding proteins (PBPs)
 can reduce their affinity for cefixime.[13] This prevents the drug from effectively binding to its
 target, thereby allowing cell wall synthesis to continue. This is a significant resistance
 mechanism in some species, such as Neisseria gonorrhoeae, where mosaic penA genes
 encode altered PBPs.[13]
- Reduced Permeability and Efflux: In gram-negative bacteria, the outer membrane acts as a
 barrier to antibiotic entry. Alterations in porin channels can decrease the influx of cefixime
 into the periplasmic space where the PBPs are located.[14] Additionally, active efflux pumps
 can transport the antibiotic out of the bacterial cell, preventing it from reaching therapeutic
 concentrations at the target site.[14]





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Key mechanisms of bacterial resistance to cefixime.

Experimental Protocols for Susceptibility Testing

The in vitro susceptibility of bacteria to cefixime is determined using standardized methods developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][15] These protocols ensure the reproducibility and comparability of results across different laboratories.

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

• Inoculum Preparation: A standardized suspension of the test organism is prepared in a suitable broth medium, typically to a concentration of 5 x 10⁵ colony-forming units (CFU)/mL.



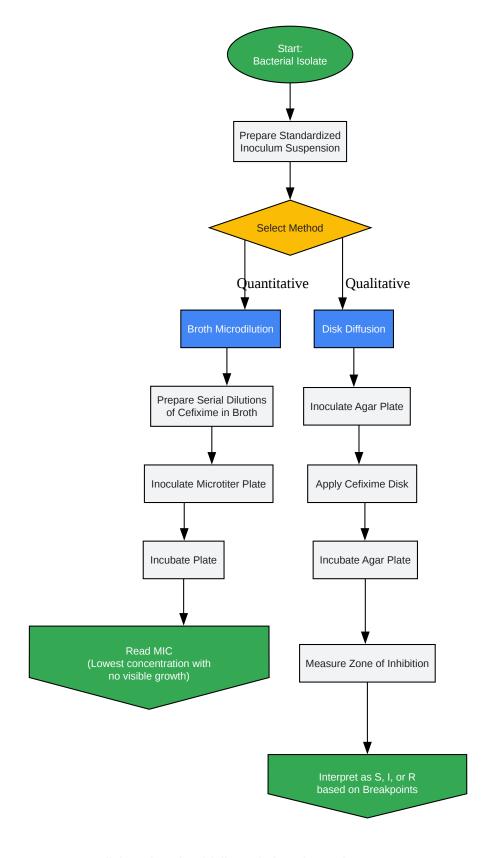
- Serial Dilution: The antimicrobial agent is serially diluted in a microtiter plate containing the broth medium.
- Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
- Incubation: The plate is incubated under specific conditions (e.g., 35°C for 16-20 hours for many aerobic bacteria).
- Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative technique used to assess the susceptibility of a bacterium to an antimicrobial agent.

- Inoculum Preparation: A standardized inoculum of the test organism is swabbed uniformly across the surface of an agar plate.
- Disk Application: A paper disk impregnated with a specific concentration of the antimicrobial agent is placed on the agar surface.
- Incubation: The plate is incubated under standardized conditions.
- Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.
- Interpretation: The zone diameter is interpreted as "susceptible," "intermediate," or "resistant" by comparing it to established breakpoints provided by CLSI or EUCAST.





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General workflow for MIC determination.



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